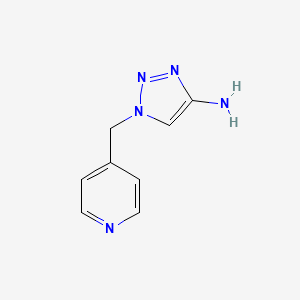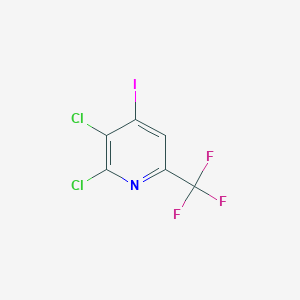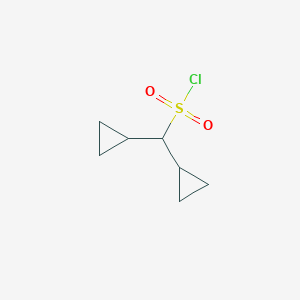
4-Fluoro-3-(pentyloxy)benzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(pentyloxy)benzenethiol is an organic compound with the molecular formula C11H15FOS. It is a fluorinated aromatic thiol, characterized by the presence of a fluorine atom, a pentyloxy group, and a thiol group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(pentyloxy)benzenethiol typically involves the introduction of the pentyloxy group and the thiol group onto a fluorinated benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorinated benzene derivative reacts with a pentyloxy nucleophile under basic conditions. The thiol group can be introduced through a subsequent thiolation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale S_NAr reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-(pentyloxy)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The fluorine atom can be substituted by other nucleophiles in S_NAr reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and iodine (I_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(pentyloxy)benzenethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(pentyloxy)benzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with electrophilic centers, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-(pentyloxy)benzenethiol: Similar structure but with different positions of the fluorine and pentyloxy groups.
4-Fluoro-3-(methoxy)benzenethiol: Similar structure with a methoxy group instead of a pentyloxy group.
4-Fluoro-3-(ethoxy)benzenethiol: Similar structure with an ethoxy group instead of a pentyloxy group
Uniqueness
4-Fluoro-3-(pentyloxy)benzenethiol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the pentyloxy group provides additional steric and electronic effects compared to shorter alkoxy groups, potentially enhancing its performance in certain applications .
Eigenschaften
Molekularformel |
C11H15FOS |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
4-fluoro-3-pentoxybenzenethiol |
InChI |
InChI=1S/C11H15FOS/c1-2-3-4-7-13-11-8-9(14)5-6-10(11)12/h5-6,8,14H,2-4,7H2,1H3 |
InChI-Schlüssel |
GBEASOCBDNEGSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=CC(=C1)S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)

![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)





![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13082368.png)
![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)



